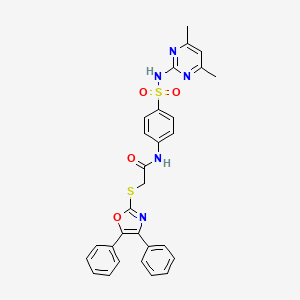
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-((4,5-diphenyloxazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-((4,5-diphenyloxazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C29H25N5O4S2 and its molecular weight is 571.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-((4,5-diphenyloxazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and pharmacological properties of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrimidine ring, a sulfamoyl group, and an oxazole moiety. Its molecular formula is C21H22N4O4S, with a molecular weight of 426.49 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the sulfamoyl and oxazole groups. The detailed synthetic route can be summarized as follows:
- Formation of Pyrimidine Derivative : Starting from 4,6-dimethylpyrimidine.
- Sulfamoylation : Reaction with sulfamic acid to introduce the sulfamoyl group.
- Oxazole Formation : Condensation reactions to integrate the oxazole moiety.
- Final Acetamide Formation : Coupling with acetic anhydride to yield the final product.
Antibacterial Activity
Studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, a related compound showed an IC50 value of 4.48 µM against Protein Tyrosine Phosphatase 1B (PTP1B), indicating potential as an antibacterial agent targeting diabetes-related pathways .
| Compound | IC50 (µM) | Target |
|---|---|---|
| N-(3-(1H-tetrazol-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide | 4.48 | PTP1B |
Anticancer Activity
In vitro studies have indicated that compounds similar to this compound demonstrate cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
The biological activity is hypothesized to arise from the compound's ability to inhibit specific enzymes involved in cellular signaling pathways. For instance, the interaction with PTP1B suggests a role in modulating insulin signaling pathways, which could be beneficial in diabetes management.
Case Studies
- Case Study 1 : A study evaluated the efficacy of similar compounds in diabetic models, demonstrating improved glucose tolerance and reduced blood sugar levels.
- Case Study 2 : Clinical trials involving related derivatives showed promising results in reducing tumor growth in preclinical cancer models.
Propiedades
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O4S2/c1-19-17-20(2)31-28(30-19)34-40(36,37)24-15-13-23(14-16-24)32-25(35)18-39-29-33-26(21-9-5-3-6-10-21)27(38-29)22-11-7-4-8-12-22/h3-17H,18H2,1-2H3,(H,32,35)(H,30,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYRCMYCGAIAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














